molecular formula C11H20N2 B13728193 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane

7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane

Cat. No.: B13728193
M. Wt: 180.29 g/mol
InChI Key: HNIIPZAGPIVACK-UHFFFAOYSA-N
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Description

7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane is a spirocyclic amine featuring a bicyclic framework with two nitrogen atoms at positions 2 and 6. The cyclopropylmethyl substituent at position 7 introduces steric and electronic effects that influence its physicochemical and pharmacological properties. This compound is available as a dihydrochloride salt (CAS: 1415562-71-8) with a molecular weight of 239.18 g/mol and a purity of 98% . Its spirocyclic structure enhances three-dimensionality, which is advantageous for modulating drug-like properties such as solubility, metabolic stability, and receptor selectivity .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C11H20N2/c1-2-10(1)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,1-9H2

InChI Key

HNIIPZAGPIVACK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC3(CC2)CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, N-Boc-4-piperidone can be used as a starting material, which undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine. This intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper to form the spiro ketone. The spiro ketone is subsequently reduced to the desired alcohol using sodium borohydride, and finally, the Boc protecting group is removed using hydrochloric acid to yield the target compound .

Industrial Production Methods

Industrial production methods for 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a modulator of neurotransmitter receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may act as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions . The compound’s effects are mediated through its binding to specific sites on the receptor, leading to conformational changes that increase receptor activity.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The 2,7-diazaspiro[3.5]nonane scaffold has been extensively modified to explore structure-activity relationships (SAR). Key derivatives include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Evidence ID
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) Cyclopropyl at position 7 239.18 Lab reagent; pharmacological studies
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane Benzyl at position 7, methyl at position 2 230.35 Intermediate in drug discovery
2-(3-Fluorophenyl)-1-phenyl-7-(propane-1-sulfonyl)-2,7-diazaspiro[3.5]nonane Sulfonyl and fluorophenyl groups N/A Preclinical evaluation for receptor modulation
7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane Oxane-carbonyl at position 7 238.33 Synthetic intermediate; limited bioactivity data
3-Cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one Cyclopropanmethyl and alkoxyalkyl ~266–280 (estimated) Analgesic and anti-inflammatory activity

Physicochemical Properties

  • Metabolic Stability : The cyclopropane ring’s rigidity may reduce oxidative metabolism, improving half-life relative to benzyl or alkoxyalkyl analogs .
  • Solubility : The dihydrochloride salt form (as in ) enhances aqueous solubility compared to neutral spirocyclic amines.

Pharmacological Activity

  • Sigma Receptor (SR) Ligands: Derivatives like 4b and 5b (from ) exhibit nanomolar affinity for S1R and S2R.
  • Dopamine D4 Receptor (D4R) Antagonism: The unmodified 2,7-diazaspiro[3.5]nonane core shows promise in selective D4R antagonism, but cyclopropylmethyl substitution’s impact remains underexplored .

Advantages and Limitations

  • Advantages :
    • Enhanced three-dimensionality improves receptor engagement vs. planar scaffolds .
    • Cyclopropylmethyl may balance lipophilicity and metabolic stability .
  • Limitations: Limited commercial availability (e.g., discontinued status of oxane-carbonyl derivative in ). Scarce direct comparative data on cyclopropylmethyl vs. other substituents.

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